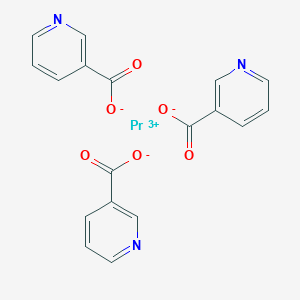

praseodymium(3+);pyridine-3-carboxylate

Description

Significance of Pyridine (B92270) Carboxylate Ligands in Lanthanide Complexation

Pyridine carboxylate ligands, such as pyridine-3-carboxylate (nicotinate), are of significant interest in the field of lanthanide coordination chemistry. These ligands are versatile because they possess at least two potential donor sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This allows them to coordinate with lanthanide ions in several different ways, including monodentate, bidentate chelating, and bridging modes. iaea.orgresearchgate.net The specific coordination mode adopted can be influenced by factors like the pH of the reaction medium. iaea.org

A crucial function of these aromatic ligands is their role as "antennas." Lanthanide ions themselves often have very low molar absorption coefficients, meaning they are inefficient at absorbing light energy directly. acs.org Pyridine carboxylate ligands, with their conjugated π-systems, can absorb ultraviolet light efficiently and then transfer this absorbed energy to the central lanthanide ion. acs.orgrsc.org This process, known as the antenna effect or sensitization, effectively populates the excited f-electron states of the lanthanide, leading to its characteristic luminescence. This property is fundamental to the development of luminescent probes and materials. rsc.org The formation of stable complexes with varied structural motifs, from simple mononuclear species to complex coordination polymers, further underscores the importance of these ligands. acs.org

Structure

3D Structure of Parent

Properties

CAS No. |

16468-77-2 |

|---|---|

Molecular Formula |

C18H12N3O6Pr-3 |

Molecular Weight |

507.2 g/mol |

IUPAC Name |

praseodymium(3+);pyridine-3-carboxylate |

InChI |

InChI=1S/3C6H5NO2.Pr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |

InChI Key |

YIAJWJSRLIBJNI-UHFFFAOYSA-K |

SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr+3] |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr] |

Synonyms |

Trinicotinic acid praseodymium(III) salt |

Origin of Product |

United States |

Synthetic Methodologies for Praseodymium 3+ ;pyridine 3 Carboxylate Complexes

Direct Synthesis Approaches

Direct synthesis represents a fundamental and straightforward method for the preparation of praseodymium(3+);pyridine-3-carboxylate complexes. This approach typically involves the direct reaction between a praseodymium(III) salt, such as praseodymium(III) nitrate (B79036) hexahydrate, and pyridine-3-carboxylic acid (nicotinic acid) in a suitable solvent. researchgate.netwikipedia.org The choice of solvent is crucial and can influence the reaction rate and the crystallinity of the resulting product. Common solvents include water, ethanol, or a mixture of both.

The general reaction can be represented as: Pr(NO₃)₃·6H₂O + 3 C₆H₅NO₂ → Pr(C₆H₄NO₂)₃ + 3 HNO₃ + 6 H₂O

In this method, the pyridine-3-carboxylic acid acts as a ligand, coordinating to the praseodymium(III) ion. The reaction conditions, such as temperature and pH, are often adjusted to optimize the yield and purity of the complex. For instance, the pH can be modified by the addition of a base to deprotonate the carboxylic acid group, facilitating its coordination to the metal center.

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is a powerful method for preparing crystalline coordination polymers, including those of this compound. This technique involves reacting the praseodymium salt and pyridine-3-carboxylic acid in an aqueous or other solvent system within a sealed vessel, typically a Teflon-lined stainless steel autoclave. The reaction is then heated to temperatures above the boiling point of the solvent, creating high pressure.

These conditions can promote the formation of well-defined crystalline structures that may not be accessible through other methods. The temperature, reaction time, and the ratio of reactants are critical parameters that influence the dimensionality and topology of the resulting coordination network. For example, a patent describes a solvothermal method for a praseodymium(III) complex where the reactants are heated to 100-120 °C for 72-100 hours. google.com While this example uses a different ligand, the principles are directly applicable to the synthesis of this compound.

Solution-Based Synthesis Methods

Solution-based synthesis encompasses a range of techniques performed in a liquid phase at or near ambient temperature. These methods are widely used for the synthesis of metal-organic frameworks and coordination complexes.

Precipitation: This is one of the simplest solution-based methods. It involves mixing solutions of the praseodymium(III) salt and pyridine-3-carboxylic acid, often with the pH adjusted to induce precipitation of the complex. The resulting solid can then be isolated by filtration. This method is rapid but may sometimes yield amorphous or microcrystalline products.

Slow Evaporation: In this technique, the praseodymium salt and the ligand are dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over a period of days or weeks. This gradual increase in concentration can lead to the formation of high-quality single crystals suitable for X-ray diffraction analysis.

Diffusion: This method involves layering a solution of one reactant over a solution of the other, often separated by a buffer layer. The slow diffusion of the reactants into each other allows for the controlled growth of crystals at the interface. A U-tube diffusion method has been successfully employed for the synthesis of other praseodymium-pyridine based complexes. nih.gov

Solid-Liquid Reaction Synthetic Pathways

Solid-liquid reaction pathways offer an alternative to solution-based methods and can sometimes lead to different product phases. In this approach, a solid praseodymium precursor, such as praseodymium(III,IV) oxide (Pr₆O₁₁) or praseodymium(III) hydroxide (B78521) (Pr(OH)₃), is reacted with a solution of pyridine-3-carboxylic acid. wikipedia.orgnih.gov

The reaction can be facilitated by heating or stirring for an extended period. The heterogeneous nature of the reaction can influence the kinetics and the final product. This method can be particularly useful when anhydrous conditions are desired or when the praseodymium precursor is less soluble in common solvents.

Stoichiometric Control in Complex Formation

The stoichiometry of the reactants, specifically the molar ratio of the praseodymium(III) ion to the pyridine-3-carboxylate ligand, is a critical factor that governs the structure and composition of the final product. By carefully controlling this ratio, it is possible to direct the synthesis towards specific coordination environments and dimensionalities of the resulting framework.

For instance, different metal-to-ligand ratios can result in the formation of mononuclear complexes, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. Research on other lanthanide-carboxylate systems has demonstrated that varying the stoichiometry can lead to a range of different structures with distinct properties. The control of stoichiometry is fundamental in asymmetric synthesis and in the formation of π-complexes. researchgate.netresearcher.life

Table 1: Overview of

| Methodology | Typical Reactants | Typical Conditions | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Direct Synthesis | Pr(NO₃)₃·6H₂O, Pyridine-3-carboxylic acid | Ambient temperature, various solvents (water, ethanol) | Simple, straightforward | May yield poorly crystalline products |

| Hydrothermal Synthesis | Pr(NO₃)₃·6H₂O, Pyridine-3-carboxylic acid | 100-200 °C, sealed vessel, high pressure | High crystallinity, access to unique structures | Requires specialized equipment |

| Solution-Based Synthesis | Pr(NO₃)₃·6H₂O, Pyridine-3-carboxylic acid | Ambient temperature, slow evaporation or diffusion | Formation of high-quality single crystals | Can be time-consuming |

| Solid-Liquid Reaction | Pr₆O₁₁, Pr(OH)₃, Pyridine-3-carboxylic acid solution | Elevated temperatures, prolonged stirring | Can use insoluble precursors, anhydrous conditions | Slower reaction rates, potential for incomplete reaction |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | Pr(C₆H₄NO₂)₃ |

| Praseodymium(III) nitrate hexahydrate | Pr(NO₃)₃·6H₂O |

| Pyridine-3-carboxylic acid (Nicotinic acid) | C₆H₅NO₂ |

| Praseodymium(III,IV) oxide | Pr₆O₁₁ |

| Praseodymium(III) hydroxide | Pr(OH)₃ |

| Ethanol | C₂H₅OH |

| Water | H₂O |

Advanced Structural Elucidation of Praseodymium 3+ ;pyridine 3 Carboxylate Architectures

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. This technique has been instrumental in elucidating the intricate structural details of praseodymium(3+);pyridine-3-carboxylate complexes, providing insights into coordination environments, ligand behavior, and the formation of extended networks.

Elucidation of Coordination Polyhedra Around Praseodymium(III) Centers

The Pr(III) ion, a member of the lanthanide series, is characterized by a large ionic radius and a flexible coordination sphere, allowing for high coordination numbers, typically ranging from 8 to 12. In complexes involving pyridine-3-carboxylate and related ligands, several coordination geometries have been identified.

A common coordination number for Pr(III) is nine, often resulting in a tricapped trigonal prismatic geometry. wikipedia.orgmdpi.com For instance, in a dinuclear praseodymium(III) complex bridged by acetate (B1210297) groups, each nine-coordinate Pr(III) atom's environment is best described as a tricapped prismatic geometry. researchgate.net Another observed nine-coordinate geometry is an intermediate between a distorted tricapped trigonal prism and a distorted monocapped square antiprism. researchgate.net

In a mixed-metal one-dimensional coordination polymer incorporating nicotinate (B505614), the Pr(III) atom exhibits a distorted square-antiprismatic coordination geometry with a coordination number of eight. nih.gov This polyhedron is defined by four oxygen atoms from four different nicotinate ligands and four oxygen atoms from coordinated water molecules. nih.gov Ten-coordinate Pr(III) centers have also been characterized, presenting as distorted bicapped square antiprisms or distorted bicapped tetragonal antiprisms in various complexes. researchgate.netresearchgate.net A six-coordinate Pr(III) ion has also been observed in a complex with 3-halo-4-methoxy-2,6-lutidine N-oxide, a pyridine (B92270) derivative. researchgate.net

| Coordination Number | Geometry | Example Complex Type | Reference |

|---|---|---|---|

| 8 | Distorted Square-Antiprism | Mixed-metal nicotinate polymer | nih.gov |

| 9 | Tricapped Trigonal Prism | Dinuclear carboxylate-bridged complex | wikipedia.orgresearchgate.net |

| 9 | Distorted Monocapped Square Antiprism | Furanocarboxylate complex | researchgate.net |

| 10 | Distorted Bicapped Square Antiprism | Terpyridine complex | researchgate.net |

Determination of Ligand Coordination Modes (e.g., Bidentate Carboxylate, Pyridyl Nitrogen Coordination)

The pyridine-3-carboxylate ligand is a versatile building block due to its multiple potential donor sites: the carboxylate oxygen atoms and the pyridyl nitrogen atom. The carboxylate group itself can adopt several coordination modes, such as monodentate, chelating bidentate, and bridging bidentate. researchgate.net

In praseodymium-nicotinate structures, the carboxylate group commonly coordinates to the Pr(III) ion through its oxygen atoms. researchgate.net In a heterometallic Pr(III)-Ag(I) nicotinate complex, the nicotinate ligand bridges the two different metal centers. The carboxylate oxygen atoms coordinate to the Pr(III) ion, while the pyridyl nitrogen atom binds to the Ag(I) ion. nih.gov This demonstrates a classic bridging mode facilitated by the distinct donor atoms of the ligand.

In other praseodymium carboxylate complexes, ligands have been shown to act in a bidentate fashion. researchgate.net In a dinuclear complex, one ligand coordinates to each Pr(III) center through an azomethine nitrogen atom, a pyridine nitrogen atom, and a carbonyl oxygen atom, forming two five-membered chelate rings. researchgate.netscispace.com This chelating effect contributes significantly to the stability of the resulting complex.

Characterization of Polymeric and Supramolecular Architectures (e.g., Dimeric Units, One-Dimensional Chains, Two-Dimensional Layers, Three-Dimensional Frameworks)

The ability of the pyridine-3-carboxylate ligand to bridge metal centers leads to the formation of extended polymeric architectures. These can range from simple dimeric units to complex three-dimensional frameworks.

Dimeric Units: The formation of discrete dimeric structures is a common feature in the coordination chemistry of lanthanides. In one reported praseodymium complex, two [Pr(L)(η²–OOCCH₃)(H₂O)] entities are linked by two bridging acetate groups, forming a neutral dinuclear structure. researchgate.netscispace.com

One-Dimensional (1D) Chains: Linkage of metal centers by bridging ligands can extend in one direction to form infinite chains. A mixed-metal Pr(III)-Ag(I) nicotinate complex forms infinite zigzag chains where two Pr atoms and two {Ag(nic)₂}⁺ units create a ring, which then propagates by sharing the Pr atoms. nih.gov

Two-Dimensional (2D) Layers: More complex connectivity can lead to the formation of 2D sheets. While not specific to pyridine-3-carboxylate, other Pr(III) carboxylate complexes are known to form 2D polymeric networks, highlighting the potential for such architectures. mdpi.com

Three-Dimensional (3D) Frameworks: The interconnection of 1D chains or 2D layers through further coordination bonds or strong intermolecular forces can result in the formation of robust 3D frameworks. The zigzag chains of the Pr(III)-Ag(I) nicotinate polymer are further connected into a three-dimensional network via weak Ag···O interactions. nih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

Beyond direct coordination bonds, non-covalent interactions play a crucial role in stabilizing the crystal lattice and dictating the final supramolecular architecture.

π-π Stacking: The aromatic pyridyl rings of the nicotinate ligands are capable of engaging in π-π stacking interactions. These interactions occur between the pyridyl rings of neighboring ligands, with a typical centroid-centroid distance of around 3.685 Å, contributing to the cohesion of the three-dimensional network. nih.gov

Powder X-ray Diffraction and Rietveld Refinement

While single-crystal X-ray diffraction provides the most detailed structural information, it requires high-quality single crystals that are often difficult to grow. Powder X-ray diffraction (PXRD) is a powerful alternative for the analysis of polycrystalline materials.

Phase Identification and Crystallinity Assessment

Powder X-ray diffraction is routinely used to identify the crystalline phases present in a bulk sample by comparing the experimental diffraction pattern to known patterns in databases. For novel materials like this compound, the PXRD pattern serves as a unique fingerprint for the synthesized compound. It is crucial for confirming the formation of the desired product and for detecting the presence of any crystalline impurities or unreacted starting materials. researchgate.net

The sharpness and intensity of the diffraction peaks provide an assessment of the sample's crystallinity. Broad peaks may indicate poor crystallinity, small crystallite size, or lattice strain. nih.gov For instance, the dehydration of a hydrated praseodymium sulfate (B86663) complex was shown to result in an X-ray amorphous product, as evidenced by the loss of sharp diffraction peaks. nih.gov

Determination of Unit Cell Parameters and Space Groups

| Compound | Crystal System | Space Group | Cell Parameters | Reference |

|---|---|---|---|---|

| PrCl₃(BrCH₃OC₇H₇NO)₃ | Monoclinic | P2₁/n | a=8.232 Å, b=23.733 Å, c=16.763 Å, β=90.75° | researchgate.net |

| Pr₂(SO₄)₃ | Monoclinic | C2/c | a=21.6052 Å, b=6.7237 Å, c=6.9777 Å, β=107.9148° | mdpi.com |

Spectroscopic Characterization Techniques for Structural Insights

Spectroscopic methods are indispensable for corroborating crystallographic data and for providing information about the structure and bonding in both solid and solution states.

Fourier Transform Infrared (FT-IR) Spectroscopy for Metal-Ligand Bonding and Functional Groups

FT-IR spectroscopy is a fundamental technique for identifying functional groups and probing the nature of the metal-ligand bond in this compound. The IR spectrum provides a wealth of information by monitoring the vibrational frequencies of bonds within the molecule.

The pyridine-3-carboxylate ligand has two key coordinating groups: the pyridine nitrogen and the carboxylate group. The free carboxylate ion (-COO⁻) is characterized by two strong and distinct stretching vibrations: an asymmetric stretch (νₐₛ) typically found between 1650–1540 cm⁻¹ and a symmetric stretch (νₛ) in the 1450–1360 cm⁻¹ region. spectroscopyonline.com The positions of these bands are highly sensitive to the coordination mode. When the carboxylate group binds to the Pr³⁺ ion, the frequencies of these stretches shift. The magnitude of the separation (Δν = νₐₛ - νₛ) between these two bands is often used to infer the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).

Furthermore, the vibrational modes of the pyridine ring are also affected by coordination. The C=C and C=N stretching vibrations within the ring, typically observed in the 1600-1400 cm⁻¹ region, will shift to higher frequencies upon coordination of the pyridine nitrogen to the Pr³⁺ ion. This is due to the kinematic coupling and electronic effects of forming the metal-nitrogen bond. The presence of bands characteristic of pyridine coordinated to a Lewis acid site confirms the involvement of the nitrogen atom in bonding. researchgate.net Finally, the direct evidence of metal-ligand bond formation comes from the far-infrared region, where the low-frequency Pr-O and Pr-N stretching vibrations are expected, although these often fall below the range of standard mid-IR spectrometers. spectroscopyonline.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| Asymmetric Carboxylate Stretch (νₐₛ) | 1650 - 1540 | Indicates presence of the -COO⁻ group; shifts upon coordination. | spectroscopyonline.com |

| Symmetric Carboxylate Stretch (νₛ) | 1450 - 1360 | Used with νₐₛ to determine carboxylate coordination mode. | spectroscopyonline.com |

| Pyridine Ring C=C, C=N Stretches | 1600 - 1400 | Shift to higher frequency upon coordination of pyridine nitrogen. | researchgate.net |

| Pr-O / Pr-N Stretches | < 400 | Direct evidence of metal-ligand bond formation. | spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment

UV-Vis absorption spectroscopy probes the electronic transitions within the this compound complex. The spectrum is typically a superposition of two types of transitions: those originating from the Pr³⁺ ion and those from the pyridine-3-carboxylate ligand.

The Pr³⁺ ion has a [Xe]4f² electronic configuration. The transitions between these f-orbitals (f-f transitions) are formally forbidden by the Laporte selection rule. Consequently, they appear in the visible and near-infrared regions as a series of relatively weak and sharp absorption bands. The precise positions and intensities of these bands are sensitive to the coordination environment and symmetry around the metal ion. nih.gov For instance, aqueous solutions of Pr(III) show a characteristic absorption band around 215 nm. researchgate.net

In contrast, the pyridine-3-carboxylate ligand exhibits strong absorption bands in the ultraviolet region, typically below 300 nm. researchgate.netnist.gov These are due to π→π* and n→π* transitions within the aromatic ring and carboxylate group. Upon complexation, intense and broad ligand-to-metal charge transfer (LMCT) bands may also appear. These transitions involve the transfer of an electron from a ligand-based orbital to an empty or partially filled metal-based orbital and can sometimes obscure the weaker f-f transitions.

| Transition Type | Origin | Typical Spectral Region | Characteristics | Reference |

|---|---|---|---|---|

| f-f Transitions | Pr³⁺ ion | Visible / Near-IR | Weak, sharp bands | nih.gov |

| π→π* / n→π* | Pyridine-3-carboxylate ligand | Ultraviolet (<300 nm) | Strong, broad bands | researchgate.netnist.gov |

| Ligand-to-Metal Charge Transfer (LMCT) | Ligand → Pr³⁺ | Ultraviolet / Visible | Very strong, broad bands |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments

While NMR spectroscopy is a powerful tool for structural elucidation in solution, its application to complexes of praseodymium(III) is complicated by the ion's paramagnetism. The two unpaired f-electrons of Pr³⁺ create a strong local magnetic field that dramatically influences the NMR spectrum of the coordinated pyridine-3-carboxylate ligand.

In a standard ¹H or ¹³C NMR spectrum of a diamagnetic compound containing a pyridine-3-carboxylate moiety, the proton and carbon signals would appear at well-defined chemical shifts. For example, the aromatic protons of a pyridine-3-aldehyde appear between 7.5 and 9.0 ppm. researchgate.net However, upon coordination to the paramagnetic Pr³⁺ ion, two major effects occur:

Large Chemical Shifts (Lanthanide-Induced Shifts - LIS): The signals of the ligand's nuclei experience large shifts from their usual diamagnetic positions. These shifts can be either upfield or downfield and can spread the spectrum over a range of hundreds of ppm.

Significant Line Broadening: The paramagnetic center accelerates nuclear relaxation, leading to a significant increase in the width of the NMR signals.

Despite these challenges, these effects can be exploited to gain detailed structural information. The magnitude of the lanthanide-induced shift is dependent on the geometric position of the nucleus relative to the Pr³⁺ ion. By analyzing these shifts, it is possible to determine the solution-state conformation of the complex, which may differ from the solid-state structure. Therefore, while direct interpretation is more complex than for diamagnetic species, paramagnetic NMR provides unique insights into the ligand's coordination environment in solution.

| Nucleus | Typical Diamagnetic Shift (ppm) | Expected Effect upon Coordination to Pr³⁺ | Reference |

|---|---|---|---|

| Pyridine Ring Protons (¹H) | 7.0 - 9.0 | Large shifts (upfield or downfield) and significant broadening. | researchgate.net |

| Pyridine Ring Carbons (¹³C) | 120 - 155 | Large shifts and significant broadening. | researchgate.net |

| Carboxylate Carbon (¹³C) | 160 - 180 | Large shift and broadening, highly sensitive to coordination. |

Theoretical and Computational Chemistry Approaches in Praseodymium Iii ;pyridine 3 Carboxylate Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding.nih.govwikipedia.org

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding in praseodymium(3+);pyridine-3-carboxylate. It provides a robust framework for predicting molecular properties with a favorable balance of computational cost and accuracy.

DFT calculations are instrumental in predicting how the pyridine-3-carboxylate ligand coordinates with the praseodymium(III) ion. Studies have shown that in related praseodymium complexes, the coordination can occur through different atoms of the ligand. For instance, in a praseodymium bromide-nicotinamide complex, nicotinamide (B372718) acts as both an O-monodentate ligand (coordinating through the carbonyl oxygen) and an N,O-bidentate ligand (coordinating through the pyridyl nitrogen and carbonyl oxygen) to form a chain structure. nih.gov This dual coordination behavior is a key aspect that can be effectively modeled by DFT.

The prediction of whether a proton transfer occurs between the carboxylic acid and the pyridine (B92270) nitrogen, forming a salt or a co-crystal, can be estimated using the ΔpKa rule. rsc.orgrsc.org A ΔpKa value greater than 3 suggests the formation of a molecular salt, which is typical for such complexes. rsc.org DFT calculations can further refine our understanding of the resulting intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. researchgate.net

| Parameter | Description | Typical Finding | Reference |

|---|---|---|---|

| Coordination Atoms | Atoms of the pyridine-3-carboxylate ligand involved in bonding to Pr(III). | Carbonyl oxygen and pyridyl nitrogen. | nih.gov |

| Coordination Mode | The manner in which the ligand binds to the metal center. | Can be O-monodentate or N,O-bidentate. | nih.gov |

| ΔpKa | Difference in pKa values between the carboxylic acid and pyridine groups. | Generally > 3, indicating salt formation. | rsc.org |

| Stabilizing Interactions | Primary non-covalent forces in the crystal lattice. | Hydrogen bonding. | researchgate.net |

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic properties and the potential for energy transfer within the complex, which is vital for its luminescent applications. In lanthanide complexes, the "antenna effect" describes the process where the organic ligand absorbs energy and transfers it to the central metal ion. mdpi.com

DFT calculations can determine the energies of the HOMO and LUMO. Typically, the HOMO is located on the electron-rich parts of the organic ligand, while the LUMO may be centered on the ligand or the metal ion. The energy gap between these orbitals influences the electronic transitions and the efficiency of the energy transfer to the f-orbitals of the praseodymium ion.

| Orbital | Typical Location | Significance | Reference |

|---|---|---|---|

| HOMO | Organic Ligand (pyridine-3-carboxylate) | Source of electron for electronic transitions (energy absorption). | mdpi.com |

| LUMO | Ligand or Pr(III) ion | Acceptor of electron, determining the energy of the transition. | mdpi.com |

| Energy Gap | Difference in energy between HOMO and LUMO | Influences the efficiency of ligand-to-metal energy transfer. | mdpi.com |

DFT calculations are widely used to generate theoretical vibrational spectra (infrared and Raman) for complex molecules. mdpi.comnih.gov By calculating the second derivatives of the energy with respect to the atomic positions, one can predict the vibrational frequencies and their corresponding intensities. These theoretical spectra are invaluable for interpreting and assigning the bands observed in experimental spectra. mdpi.com

| Vibrational Mode | Typical Experimental Range | Typical DFT-Calculated Shift upon Coordination | Reference |

|---|---|---|---|

| ν(C=O) of Carboxylate | 1605–1615 | Shift to lower frequency (red shift). | mdpi.com |

| Pyridine Ring Breathing | ~990-1030 | Shift to higher frequency (blue shift). | researchgate.net |

| ν(NH) or ν(OH) (if present) | ~3400-3500 | Significant red shift upon hydrogen bonding. | nih.gov |

Quantum Mechanical Molecular Dynamics (QMCF-MD) Simulations.mdpi.com

While DFT provides a static picture of the molecule, Quantum Mechanical Molecular Dynamics (QMCF-MD) simulations allow for the study of the dynamic behavior of the system over time. This is particularly important for understanding interactions in solution.

In an aqueous environment, the praseodymium ion and the pyridine-3-carboxylate ligand will interact with water molecules. QMCF-MD simulations can model the complex interplay between the Pr(III) ion, the ligand, and the surrounding water molecules. researchgate.net These simulations can reveal details about the hydration shell of the complex, the dynamics of water exchange, and the stability of the ion-ligand bond in the presence of a solvent. Such simulations are computationally intensive but provide unparalleled insight into the solution-phase behavior of the compound. youtube.comresearchgate.net

Crystal Field Theory and Spectroscopic Property Prediction.nih.gov

Crystal Field Theory (CFT) provides a model for understanding the electronic structure and spectroscopic properties of transition metal and lanthanide complexes. mit.edu It treats the ligands as point charges that create an electrostatic field, which in turn affects the energy levels of the metal ion's orbitals.

In the case of the praseodymium(III) ion with its 4f electrons, the surrounding pyridine-3-carboxylate ligands create a specific crystal field. This field lifts the degeneracy of the 4f orbitals, leading to a splitting of the electronic energy levels. mit.edu The magnitude of this splitting, denoted as Δ, depends on the geometry and nature of the ligands.

This splitting of the f-orbitals is directly responsible for the characteristic narrow-band absorption and emission spectra of praseodymium complexes. mdpi.com By applying Crystal Field Theory, researchers can predict the energies of the f-f transitions, which correspond to the peaks observed in the UV-Vis-NIR and luminescence spectra. These predictions can then be validated against experimental spectroscopic data to refine the understanding of the electronic structure. nih.govchemrxiv.org For example, observed emission bands for a Pr(III) complex around 610 nm and 618 nm can be assigned to specific f-f transitions like ¹D₂ → ³H₄ and ³P₀ → ³H₆, respectively. mdpi.com

Calculation of Crystal Field Strengths

The interaction between the praseodymium(III) ion and the surrounding pyridine-3-carboxylate ligands creates a local electrostatic environment known as the crystal field. This field lifts the degeneracy of the 4f electronic energy levels of the Pr(III) ion, giving rise to its characteristic spectroscopic features. The strength and symmetry of this crystal field are crucial in determining the material's optical and magnetic properties.

While specific ab initio calculations of the crystal field parameters for this compound are not extensively documented in publicly available literature, the methodology for such calculations is well-established for other praseodymium-containing materials. researchgate.netresearchgate.net These methods typically involve the expansion of the crystal field Hamiltonian in a series of spherical tensor operators. The crystal field parameters (CFPs), often denoted as Bkq, are then determined by fitting the calculated energy levels to experimental spectroscopic data or through direct calculation using quantum chemical methods like Density Functional Theory (DFT). researchgate.net

For instance, in studies of other Pr(III) complexes, DFT calculations have been employed to optimize the geometry, which is the first step in a more detailed electronic structure calculation that could yield crystal field parameters. researchgate.net The crystal field strength can also be assessed using semi-empirical models, such as the superposition model, which relates the CFPs to the geometric arrangement of the coordinating atoms. researcher.life

A common approach involves:

Obtaining the Crystal Structure: High-resolution single-crystal X-ray diffraction data provides the precise coordinates of the atoms, which is the primary input for theoretical models.

Quantum Chemical Calculations: Methods like DFT or more advanced ab initio techniques are used to calculate the electronic structure of the complex.

Parameter Fitting: The calculated energy levels are then fitted to the experimentally observed transitions from absorption and emission spectra to extract the crystal field parameters.

The magnitude of these parameters provides a quantitative measure of the interaction between the Pr(III) ion and the pyridine-3-carboxylate ligands.

Correlation Between Theoretical and Experimental Spectroscopic Data

A critical aspect of computational research on this compound is the correlation of theoretical predictions with experimental spectroscopic measurements. This validation is essential for confirming the accuracy of the computational model and for a deeper understanding of the observed properties.

Judd-Ofelt Theory: A cornerstone in the analysis of lanthanide spectra is the Judd-Ofelt theory. iaea.orgufal.brresearchgate.net This theory allows for the calculation of the intensities of the f-f electronic transitions. The theory uses a set of three intensity parameters (Ω2, Ω4, Ω6) which are determined by fitting the theoretical transition probabilities to the experimental absorption spectrum. These parameters are sensitive to the local environment of the Pr(III) ion and the nature of the Pr-ligand bonds.

While a detailed Judd-Ofelt analysis specifically for this compound is not readily found in the surveyed literature, the methodology would involve:

Recording the absorption spectrum of the complex.

Assigning the observed absorption bands to specific f-f transitions.

Using a least-squares fitting procedure to obtain the Ωλ parameters that best reproduce the experimental oscillator strengths.

Once determined, these parameters can be used to calculate important radiative properties such as transition probabilities, radiative lifetimes, and luminescence branching ratios for the emitting levels of the Pr(III) ion.

DFT Calculations for Vibrational Spectroscopy: DFT calculations are also instrumental in correlating theoretical and experimental vibrational spectra (Infrared and Raman). researchgate.net By calculating the vibrational frequencies and intensities of the this compound complex, a theoretical spectrum can be generated. Comparing this to the experimental spectrum helps in assigning the observed vibrational modes to specific molecular motions, such as the stretching and bending of the carboxylate and pyridine groups, as well as the Pr-O and potential Pr-N bonds. A good agreement between the calculated and experimental spectra provides strong evidence for the optimized geometry of the complex. researchgate.netnih.gov

The table below illustrates a hypothetical comparison between experimental and theoretical data, which is a common practice in computational studies of such complexes.

| Spectroscopic Property | Experimental Value | Theoretical Value | Method |

| Absorption Maxima (nm) | e.g., 444, 469, 482 | e.g., 445, 470, 483 | Judd-Ofelt/DFT |

| Emission Maxima (nm) | e.g., 605, 645 | e.g., 604, 646 | CI/DFT |

| IR Peak (cm-1) (C=O stretch) | e.g., 1590 | e.g., 1585 | DFT (B3LYP) |

| IR Peak (cm-1) (Pr-O stretch) | e.g., 450 | e.g., 445 | DFT (B3LYP) |

Computational Analysis of Framework Porosity in Coordination Polymers

When this compound forms a coordination polymer, the resulting framework may exhibit porosity, which is a critical feature for applications in gas storage, separation, and catalysis. Computational methods are invaluable for predicting and quantifying the porous nature of these materials, often before they are synthesized.

Accessible Surface Area Calculations

The accessible surface area is a key metric for characterizing porous materials. It represents the area of the framework that is accessible to a probe molecule of a certain size (e.g., a nitrogen molecule). Computational tools can calculate this area based on the crystal structure of the coordination polymer.

The typical computational workflow involves:

Defining the Crystal Structure: The unit cell parameters and atomic coordinates from X-ray crystallography are used as the input.

Probe Molecule Selection: A probe molecule, usually a sphere with a specific radius (e.g., 1.86 Å for N2), is chosen.

Surface Generation: The accessible surface is generated by rolling the probe sphere over the van der Waals surfaces of the framework atoms. The area of the surface traced by the center of the probe sphere is the accessible surface area.

| Parameter | Probe Molecule | Calculated Value | Unit |

| Accessible Surface Area | N2 (1.86 Å) | e.g., 850 | m2/g |

| Pore Volume | N2 (1.86 Å) | e.g., 0.45 | cm3/g |

| Pore Limiting Diameter | e.g., 5.8 | Å | |

| Porosity | e.g., 35 | % |

These theoretical predictions can guide synthetic efforts towards creating this compound frameworks with desired porosity characteristics for specific applications.

Investigation of Photophysical and Luminescent Phenomena in Praseodymium Iii ;pyridine 3 Carboxylate Systems

Ligand-Sensitized Luminescence Mechanisms

The luminescence of Pr(III) ions in complexes is often weak due to the low absorption coefficients of their f-f transitions. To overcome this, organic ligands that can absorb light efficiently and transfer that energy to the metal ion are employed. This process, known as the antenna effect, is fundamental to the observed luminescence in praseodymium(III);pyridine-3-carboxylate systems.

The antenna effect in praseodymium(III) complexes with ligands like pyridine-3-carboxylate involves a multi-step process. Initially, the organic ligand, which possesses a more extensive and suitable conjugated π-electron system than the metal ion, absorbs ultraviolet (UV) light, promoting it to an excited singlet state (S₁). researchgate.net Following this excitation, the ligand can undergo intersystem crossing (ISC) to a lower-energy triplet state (T₁). It is from this excited triplet state that the energy is transferred to the resonant energy levels of the Pr(III) ion, which then de-excites through its characteristic f-f emission. researchgate.netresearchgate.net This ligand-mediated excitation greatly enhances the luminescence that would otherwise be very faint if the Pr(III) ion were excited directly. tripod.com

The efficiency of the energy transfer from the ligand to the Pr(III) ion is critically dependent on the energy of the ligand's triplet state (T₁). tripod.com For effective sensitization to occur, the triplet state energy of the pyridine-3-carboxylate ligand must be suitably positioned relative to the emissive energy levels of the Pr(III) ion, primarily the ³P₀ and ¹D₂ states. researchgate.net

If the ligand's triplet state energy is significantly higher than the ³P₀ level (approximately 20,500-21,400 cm⁻¹) of the Pr(III) ion, energy can be transferred to this level, potentially leading to emission from both the ³P₀ and the lower ¹D₂ states. researchgate.nettripod.com Conversely, if the triplet state energy is lower than the ³P₀ level but still above the ¹D₂ level (approximately 17,000 cm⁻¹), energy transfer will preferentially populate the ¹D₂ state, resulting in luminescence originating solely from this level. tripod.com Therefore, the energy of the triplet state acts as a gatekeeper, determining which of the Pr(III) ion's emissive pathways are activated. researchgate.net

Praseodymium(III) Ion f-f Transitions and Emission Characteristics

Once the Pr(III) ion is populated to an excited state via the antenna effect, it relaxes by emitting photons at specific wavelengths. These emissions correspond to electronic transitions between the 4f orbitals of the praseodymium ion.

The emission spectrum of praseodymium(III) complexes is characterized by several sharp bands in the visible and near-infrared (NIR) regions. These bands arise from transitions from the excited ¹D₂ and ³P₀ states to lower-lying energy levels within the 4f shell. tripod.comacs.org Depending on which excited states are populated by the ligand, a variety of emission peaks can be observed.

The interpretation of Pr(III) luminescence can be complex due to its multiple emissive states. acs.org However, several characteristic transitions are consistently identified in the literature for Pr(III) complexes. researchgate.nettripod.comacs.org

Interactive Data Table: Common Emission Bands of Pr(III) Complexes

| Emitting State | Terminating State | Transition | Approximate Wavelength (nm) | Region | Reference |

| ³P₀ | ³H₄ | ³P₀ → ³H₄ | ~486 | Blue | acs.org |

| ³P₁ | ³H₅ | ³P₁ → ³H₅ | ~525 | Green | acs.org |

| ³P₀ | ³H₅ | ³P₀ → ³H₅ | ~542 | Green | acs.org |

| ¹D₂ | ³H₄ | ¹D₂ → ³H₄ | ~595-606 | Orange-Red | researchgate.nettripod.com |

| ³P₀ | ³H₆ | ³P₀ → ³H₆ | ~610 | Red | tripod.comacs.org |

| ³P₀ | ³F₂ | ³P₀ → ³F₂ | ~640-645 | Red | tripod.comacs.org |

| ¹D₂ | ³F₃, ³F₄ | ¹D₂ → ³F₃, ¹D₂ → ³F₄ | ~890 | NIR | tripod.com |

| ¹G₄ | ³H₄ | ¹G₄ → ³H₄ or ¹D₂ → ³H₅/³F₂/³F₃ | ~1060 | NIR | researchgate.nettripod.com |

The coordination environment created by the pyridine-3-carboxylate ligands around the central Pr(III) ion has a significant impact on the emission spectra. The number of coordinated ligands, the geometry of the complex, and the presence of solvent molecules can all influence the photophysical properties. tripod.com

Changes in the coordination sphere affect the symmetry around the Pr(III) ion. This, in turn, alters the probabilities of the f-f transitions, which are formally forbidden by the Laporte rule but gain intensity through mixing of orbitals and distortions in the coordination geometry. As a result, the relative intensities and exact positions of the emission bands can shift. For instance, the binding of ancillary ligands can greatly enhance the luminescence emission by providing a more rigid and protective environment for the Pr(III) ion, shielding it from non-radiative deactivation pathways caused by solvent molecules. tripod.com The structure of the ligand itself, such as the presence of different substituent groups on the pyridine (B92270) ring, can also modify the electronic properties and thus the energy transfer efficiency and resulting emission.

Double Light Conversion Phenomena

Praseodymium complexes with aromatic carboxylic acids, such as pyridine-3-carboxylate, have demonstrated the ability to perform double light conversion, effectively converting photons in both the ultraviolet (UV) and visible regions into emitted light. nih.gov This phenomenon is rooted in the electronic structure of the complex, which allows for multiple excitation pathways leading to luminescence.

When excited with UV light, typically around 245 nm, these praseodymium complexes exhibit two distinct emission peaks. nih.gov One of these emissions, observed around 395 nm, is attributed to the ¹S₀→¹I₆ transition of the Pr³⁺ ion, which may be related to a charge transfer state. nih.gov The second emission, a characteristic sharp peak around 595 nm, corresponds to the ¹D₂→³H₄ transition of the Pr³⁺ ion. nih.gov

Conversely, when the complex is excited with visible light, for instance at 415 nm, only the emission peak at approximately 595 nm is observed. nih.gov This selective emission is a clear indication of direct excitation into the f-electron manifold of the Pr³⁺ ion, bypassing the ligand-centered and charge-transfer states that are accessed with higher energy UV excitation. The ability of these systems to absorb in two different spectral regions (UV and visible) and emit light makes them interesting for further study and potential applications. nih.gov

Excitation Spectroscopy and Luminescence Excitation Profiles

Excitation spectroscopy is a vital tool for understanding the energy transfer mechanisms and identifying the most efficient wavelengths for stimulating luminescence in Pr³⁺ complexes. The excitation spectrum reveals the absorption features of the ligand and the Pr³⁺ ion that lead to emission from a specific excited state.

Identification of Optimal Excitation Wavelengths

The optimal excitation wavelength for a praseodymium(3+);pyridine-3-carboxylate system is dependent on the desired emission. To achieve the dual emission observed in the double light conversion phenomenon, a UV excitation wavelength, such as 245 nm, is optimal. nih.gov For many Pr³⁺ complexes with organic ligands, intense broad bands in the UV region (e.g., around 350 nm) corresponding to the π→π* transitions of the ligand are effective for sensitization. mdpi.com Excitation into these bands leads to efficient energy transfer to the Pr³⁺ ion. mdpi.com

For direct excitation of the Pr³⁺ ion's f-levels, leading to the characteristic red emission, wavelengths in the visible region are used. For example, an excitation wavelength of 415 nm has been shown to be effective. nih.gov In some Pr³⁺-doped materials, excitation via the broad and allowed 4f→5d absorption band, which can be located in the UV region (e.g., 255-278 nm), is a highly efficient pathway for populating the emitting states. acs.org

| Excitation Type | Typical Wavelength(s) | Resulting Emission |

| Ligand-mediated (Antenna Effect) | ~245-350 nm | Dual emission (~395 nm and ~595 nm) or strong characteristic Pr³⁺ emission |

| Direct f-f transition | ~415 nm | Characteristic Pr³⁺ emission (~595 nm) |

| 4f→5d transition | ~255-278 nm | Efficient Pr³⁺ emission |

Relationship Between Excitation and Emission Spectra

The relationship between the excitation and emission spectra provides insight into the energy transfer pathways within the complex. The excitation spectrum, monitored at a specific emission wavelength of the Pr³⁺ ion (e.g., 610 nm), typically shows a broad band in the UV region. mdpi.com This indicates that the organic pyridine-3-carboxylate ligand absorbs the energy and transfers it to the Pr³⁺ ion. This process is known as the antenna effect. nih.govmdpi.com

The emission spectrum, in turn, is dependent on the excitation wavelength. As discussed previously, UV excitation can populate higher energy levels, including a charge transfer state, leading to emissions from multiple excited states of the Pr³⁺ ion (e.g., ¹S₀ and ¹D₂). nih.gov In contrast, direct excitation into a specific f-level of the Pr³⁺ ion with visible light will result in emission primarily from that level or lower-lying levels that are populated through non-radiative decay.

The emission bands observed in praseodymium complexes are due to f-f transitions of the ion. The most prominent emissions in the visible range are typically assigned as follows mdpi.com:

~596-610 nm: ¹D₂ → ³H₄

~618 nm: ³P₀ → ³H₆

~630 nm: ³P₀ → ³F₂

The presence of emissions from both the ³P₀ and ¹D₂ states is a common feature for Pr³⁺ ions when the triplet state energy of the ligand is significantly higher than both of these emitting levels. mdpi.com

Time-Resolved Luminescence Spectroscopy

Time-resolved luminescence spectroscopy is a powerful technique for probing the dynamics of the excited states in luminescent materials. While such studies on Pr³⁺ complexes are less common compared to other lanthanides like europium and terbium, they provide invaluable information on the lifetimes of the excited states and the efficiency of the energy transfer processes. researchgate.net

Luminescence Decay Curves and Lifetimes

The luminescence decay curve plots the intensity of the emission as a function of time after a short pulse of excitation. The decay lifetime (τ) is a measure of how long the luminescent state persists before returning to the ground state. For Pr³⁺ complexes, the luminescence lifetimes are often in the microsecond to millisecond range. mdpi.com

However, the quantum yield of Pr³⁺ emission can be low, especially in solutions containing O-H or C-H bonds, due to non-radiative deactivation of the excited states through vibrational coupling. researchgate.net The energy gaps between the emitting states of Pr³⁺ are relatively small, making them susceptible to quenching. researchgate.net

The decay lifetime is a critical parameter for applications such as luminescent thermometry, where changes in lifetime with temperature can be used for sensing. acs.org The study of decay curves can also reveal the presence of multiple emitting species or complex energy transfer dynamics within the material.

Exploration of Magnetic Properties in Praseodymium Iii ;pyridine 3 Carboxylate Compounds

Theoretical Modeling of Magnetic Behavior

The magnetic properties of praseodymium(III) complexes, including praseodymium(3+);pyridine-3-carboxylate, are fundamentally governed by the electronic structure of the Pr(III) ion and the influence of the surrounding ligands. The theoretical modeling of this behavior primarily relies on Crystal Field Theory (CFT) and more advanced computational methods like Density Functional Theory (DFT). arxiv.orgwikipedia.orglibretexts.org

Crystal Field Theory (CFT):

Crystal Field Theory provides a qualitative and often semi-quantitative framework for understanding the magnetic properties of lanthanide complexes. wikipedia.orgopenstax.org According to CFT, the interaction between the central metal ion and the ligands is purely electrostatic. wikipedia.orgopenstax.org The arrangement and nature of the pyridine-3-carboxylate ligands around the Pr(III) ion create a specific crystal field environment. This field perturbs the energy levels of the 4f electrons, leading to a splitting of the ³H₄ ground term into a series of Stark sublevels.

The magnitude of the crystal field splitting in this compound dictates the thermal population of these sublevels. At very low temperatures, only the lowest-lying Stark level will be populated, and the magnetic behavior will be determined by the properties of this specific level. As the temperature increases, higher energy levels become populated, leading to a change in the measured magnetic susceptibility. openstax.org The exact nature of the splitting pattern, and therefore the magnetic behavior, is highly dependent on the coordination geometry of the complex.

Advanced Theoretical Models:

For a more quantitative and detailed understanding, computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed. aps.orgresearchgate.net These methods can provide a more accurate description of the electronic structure and magnetic properties by considering not only the electrostatic interactions but also the covalent character of the metal-ligand bonds. rsc.org

In the context of this compound, DFT calculations can be used to:

Determine the ground state electronic structure: By solving the Kohn-Sham equations, DFT can predict the energies of the molecular orbitals and the distribution of electron density within the complex. researchgate.net

Calculate Crystal Field Parameters (CFPs): These parameters quantify the strength and symmetry of the crystal field and can be derived from the calculated electronic structure. arxiv.org

Simulate Magnetic Susceptibility: Using the calculated energy levels and wavefunctions of the Stark sublevels, the temperature dependence of the magnetic susceptibility (χT product) can be simulated and compared with experimental data. huji.ac.il

Analyze Magnetic Anisotropy: Lanthanide complexes often exhibit significant magnetic anisotropy, meaning their magnetic properties are directionally dependent. rsc.orgnih.gov Theoretical models can predict the principal axes and magnitude of this anisotropy, which is crucial for applications in single-molecule magnets and other magnetic materials. nih.govrsc.org

Recent studies on related praseodymium complexes have demonstrated the power of these theoretical approaches. For instance, ab initio calculations on elemental praseodymium have successfully explained its non-magnetic ground state by modeling the crystal field potential and intersite exchange interactions. arxiv.orgarxiv.org Similarly, theoretical studies on other lanthanide complexes have provided deep insights into the relationship between their structure and magnetic anisotropy. rsc.orgnih.gov

Catalytic Applications and Catalysis Research of Praseodymium Iii ;pyridine 3 Carboxylate Analogues

Role of Praseodymium(III) Complexes in Heterogeneous Catalysis

Praseodymium(III) complexes and their corresponding oxides are recognized for their potential in heterogeneous catalysis, largely due to the element's ability to cycle between +3 and +4 oxidation states and the high mobility of oxygen within its oxide lattices. science.govnih.gov These properties make praseodymium-based materials promising for a range of industrial applications.

Praseodymium oxides have demonstrated considerable efficacy as catalysts in oxidation reactions. Their performance is often attributed to their superior oxygen storage capacity and the mobility of lattice oxygen. researchgate.netacs.org Praseodymium(III,IV) oxide (Pr₆O₁₁) is frequently employed, often enhanced with promoters like gold or sodium, to improve its catalytic performance in reactions such as the oxidation of carbon monoxide (CO) and various hydrocarbons. acs.orgnih.gov

For instance, gold nanoparticles supported on praseodymium oxide nanorods (Au/Pr₆O₁₁) have been shown to be highly active catalysts for CO oxidation. acs.org The synergy between the gold nanoparticles and the praseodymium oxide support facilitates the reaction. Similarly, praseodymium-doped chromium oxide catalysts, prepared via in-situ pyrolysis of metal-organic frameworks, have shown high efficiency in the catalytic oxidation of 1,2-dichloroethane. researchgate.net The inclusion of praseodymium enhances the number of active oxygen sites and surface acidity, boosting both performance and stability. researchgate.net Furthermore, a binary oxide of praseodymium and palladium, Pr₄PdO₇, has been identified as a robust catalyst for the oxidation of gaseous carbonaceous fuels like methane. dtic.mil

The table below summarizes the performance of various praseodymium-based catalysts in oxidation reactions.

| Catalyst System | Target Reaction | Key Findings | Reference |

| Au/Pr₆O₁₁ nanorods | CO Oxidation | Exhibits superior catalytic activity due to well-dispersed gold nanocrystals on the oxide support. | acs.org |

| M-30PrCr (Pr-doped CrOₓ) | 1,2-Dichloroethane Oxidation | Enhanced low-temperature performance and durability due to increased active oxygen and acid sites. | researchgate.net |

| Pr₄PdO₇ | Methane Oxidation | Displays high activity and excellent regeneration characteristics after exposure to high temperatures. | dtic.mil |

| Praseodymia-Zirconia (Pr-Zr-O) | Soot Oxidation | Praseodymium doping enhances the catalytic activity for soot oxidation. | |

| Pt-Pr₆O₁₁ composite | Oxygen Reduction Reaction (ORR) | Praseodymium oxide enhances the performance and durability of platinum catalysts in fuel cells. | acs.org |

The water-gas shift (WGS) reaction, which converts carbon monoxide and water to carbon dioxide and hydrogen, is a critical process in industrial chemistry, particularly for purifying hydrogen streams for applications like fuel cells. nih.gov Praseodymium oxides, especially when used as supports for noble metal catalysts, have shown great promise in this area. science.govnih.gov The high oxygen mobility in praseodymium oxide is a key factor, facilitating the Mars-van Krevelen mechanism, where lattice oxygen participates in the reaction. nih.govnih.gov

Studies have shown that gold catalysts supported on praseodymium hydroxide (B78521) (Au/Pr(OH)x) are highly active and stable for the WGS reaction. science.govnih.govnih.gov The support material, rich in hydroxyl groups and oxygen vacancies, promotes the dispersion and stabilization of gold nanoparticles, facilitating the dissociation of water, which is often the rate-limiting step. nih.govnih.gov

Doping ceria (CeO₂) with praseodymium has also proven to be an effective strategy. The addition of Pr³⁺ to the ceria lattice increases the concentration of oxygen vacancies, which are active sites for the WGS reaction. researchgate.net For example, a ReNi/Ce₀.₉₅Pr₀.₀₅O₁.₉₇₅ catalyst demonstrated a CO conversion rate of 96% at 330°C, outperforming its undoped counterparts. The synergy between the metals and the Pr-doped support enhances surface acidity and the number of available active sites. researchgate.net

The following table presents comparative data on the performance of praseodymium-based catalysts in the water-gas shift reaction.

| Catalyst System | Max. CO Conversion | Temperature (°C) | Key Findings | Reference |

| Au/Pr(OH)ₓ | High Activity (TOF = 0.55 s⁻¹) | - | Hydroxyl-rich support enhances Au dispersion and stability. | science.govnih.gov |

| Au/Pr₁Ti₂Oₓ | 75% | 300 | Mixed oxide support improves oxygen mobility and exchange capability. | nih.gov |

| 1%Re4%Co/Ce-5%Pr-O | 86% | 450 | Rhenium and praseodymium co-doping enhances oxygen vacancies and surface acidity. | researchgate.net |

| ReNi/Ce₀.₉₅Pr₀.₀₅O₁.₉₇₅ | 96% | 330 | Praseodymium doping increases oxygen vacancies and accelerates the redox process. |

The synthesis of aza-heterocycles through cyclization reactions is a fundamental process in organic chemistry, with broad applications in pharmaceuticals and materials science. While various transition metals like palladium, rhodium, and gold are well-established catalysts for these transformations, the role of praseodymium(III) complexes, including pyridine-carboxylate analogues, is not extensively documented in current chemical literature. nih.govnih.gov Research into lanthanide catalysis has often focused on processes like ring-opening polymerization of cyclic esters, where catalysts based on elements like samarium and lanthanum have been studied. nih.gov However, specific applications of praseodymium catalysts for the intramolecular cyclization to form nitrogen-containing rings (aza-heterocycles) remain a largely unexplored field.

Mechanistic Investigations of Catalytic Activity

The catalytic prowess of praseodymium-based materials is deeply rooted in their solid-state chemistry. Mechanistic studies have primarily focused on the properties of praseodymium oxides, which often serve as the active catalyst or support.

A defining characteristic of praseodymium oxide is its exceptionally high oxygen mobility, reported to be the highest among all rare earth oxides. science.govnih.govnih.gov This mobility stems from the existence of numerous stable phases between the Pr₂O₃ and PrO₂ stoichiometries, which allows the lattice to easily release and incorporate oxygen atoms. nih.gov This property is crucial for redox reactions that follow the Mars-van Krevelen mechanism, where an oxygen atom from the catalyst lattice oxidizes a substrate (e.g., CO), creating an oxygen vacancy. This vacancy is then refilled by an oxygen atom from the gas phase (e.g., H₂O or O₂). nih.govnih.gov

The catalytic activity of praseodymium compounds is intrinsically linked to the accessible Pr³⁺/Pr⁴⁺ redox couple. science.govnih.gov The ability of praseodymium to switch between these oxidation states facilitates electron transfer processes that are fundamental to catalysis. In oxidation reactions, the Pr³⁺ ion can be oxidized to Pr⁴⁺, while in a reductive environment, the reverse process occurs. This redox flexibility is central to the Mars-van Krevelen mechanism, where the reduction of Pr⁴⁺ to Pr³⁺ is coupled with the creation of an oxygen vacancy. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a key technique used to study this redox behavior, confirming the presence of both Pr³⁺ and Pr⁴⁺ states on the surface of active catalysts. nih.govnih.gov For instance, in ceria-praseodymia mixed oxides, the presence of Pr³⁺ helps to stabilize Ce³⁺, leading to a higher concentration of oxygen vacancies and improved redox properties compared to pure ceria. Recently, the frontiers of praseodymium chemistry have been expanded with the synthesis of a complex in the rare +5 oxidation state, highlighting the rich and complex redox potential of this element, which could open new, yet-to-be-explored avenues in catalysis.

Design Principles for Praseodymium(III)-Based Catalysts

The design of effective praseodymium(III)-based catalysts hinges on several key principles, primarily focusing on the interaction of the active praseodymium centers with their surrounding environment. This includes the influence of support materials and the intricate relationship between the catalyst's structure and its performance.

Support Effects and Immobilization Strategies

The choice of support material and the method of immobilization are critical in heterogeneous catalysis, significantly influencing the dispersion, stability, and reactivity of the catalytic species. For praseodymium-based catalysts, various supports have been investigated to enhance their catalytic efficacy.

Praseodymium oxides themselves can act as effective catalyst supports. For instance, praseodymium oxide nanorods have been used as a support for gold nanoparticles in the catalytic oxidation of CO. nih.gov The immobilization of gold on these nanorods resulted in a catalyst with superior activity for this reaction. nih.gov The synergistic interaction between the gold nanoparticles and the praseodymium oxide support is believed to be crucial for the enhanced performance.

Furthermore, doping other metal oxides with praseodymium has proven to be a successful strategy. For example, doping TiO2 with Pr³⁺ has been shown to enhance its photocatalytic activity for the degradation of dyes. alfachemic.com The praseodymium ions in the TiO2 lattice are thought to improve the adsorption of reactants and enhance light absorption. alfachemic.com Similarly, ceria (CeO2) doped with praseodymium has been explored as a support for nickel catalysts in the water-gas shift reaction. researchgate.net The addition of praseodymium to the ceria support was found to increase the specific surface area, improve the dispersion of nickel, and create more oxygen vacancies, all of which contribute to higher catalytic activity. researchgate.netmdpi.com

Immobilization of lanthanide coordination polymers, a class of materials to which praseodymium(III);pyridine-3-carboxylate belongs, is an area of growing interest. These materials, also known as metal-organic frameworks (MOFs), offer high surface areas and tunable pore structures, making them excellent candidates for heterogeneous catalysts. rsc.orgresearchgate.net Strategies for their use in catalysis often involve their application as crystalline solids, where the framework itself provides the support and active sites. The inherent porosity of these materials allows for the diffusion of reactants to the active metal centers. rsc.org

Table 1: Influence of Support on Praseodymium-Based Catalysts

| Catalyst System | Support/Dopant | Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Au/Pr6O11 | Praseodymium Oxide Nanorods | CO Oxidation | Superior catalytic activity due to synergy between Au and the support. | nih.gov |

| Pr³⁺-doped TiO₂ | Titanium Dioxide | Photocatalytic Dye Degradation | Enhanced photocatalytic activity through improved reactant adsorption and light absorption. | alfachemic.com |

| Ni/CeO₂-Pr | Praseodymium-doped Ceria | Water-Gas Shift Reaction | Increased surface area, better Ni dispersion, and more oxygen vacancies leading to higher activity. | researchgate.netmdpi.com |

Structure-Activity Relationships in Coordination Polymers

Lanthanide ions, including Pr(III), are known for their high and variable coordination numbers, which allows for structural flexibility and the potential for open coordination sites that can act as Lewis acid centers. researchgate.netscispace.com These Lewis acidic sites are often implicated in catalytic cycles, for example, in ring-opening reactions of epoxides. rsc.org The labile nature of the bonds between lanthanide ions and oxygen-containing ligands can facilitate the coordination and activation of substrates. scispace.com

The organic linker, in this case, the pyridine-3-carboxylate (nicotinate) ligand, plays a significant role. The structure and functionality of the linker can influence the dimensionality and porosity of the resulting coordination polymer. nih.govnih.gov For instance, the use of different polycarboxylate ligands can lead to the formation of one-, two-, or three-dimensional networks with varying pore sizes and shapes, which in turn affects the accessibility of the active sites to reactant molecules. rsc.org

Research on lanthanide-based metal-organic frameworks (Ln-MOFs) has shown a correlation between the catalytic activity and the coordination number of the lanthanide ion. scispace.com In some instances, MOFs containing eight-coordinated Ln(III) ions have demonstrated the highest catalytic activity. scispace.com The synergistic interaction between the praseodymium metal centers and other components within the structure is also a key factor. For example, in praseodymium-doped chromium oxide catalysts prepared from a metal-organic framework precursor, the interaction between chromium and praseodymium was found to generate more active oxygen species and acidic sites, leading to enhanced catalytic performance in the oxidation of 1,2-dichloroethane. mdpi.com

Table 2: Structure-Activity Insights from Praseodymium Analogue Catalysts

| Catalyst Type | Structural Feature | Influence on Catalytic Activity | Example Reaction | Reference |

|---|---|---|---|---|

| Lanthanide Coordination Polymers | High and variable coordination numbers | Creation of open coordination sites acting as Lewis acid centers. | Ring-opening of epoxides | scispace.comrsc.org |

| Pr-doped Cr-Oxide (from MOF) | Synergistic interaction between Pr and Cr | Generation of more active oxygen species and acidic sites. | Oxidation of 1,2-dichloroethane | mdpi.com |

| Ceria-Praseodymia Solid Solutions | Formation of oxygen vacancies | Enhanced bulk reduction and increased oxygen mobility. | CO Oxidation | acs.org |

Environmental Catalysis Research

Praseodymium-based catalysts, as analogues to praseodymium(III);pyridine-3-carboxylate, have shown significant promise in various environmental applications, particularly in the degradation of pollutants and the control of harmful emissions.

The catalytic properties of Ln-MOFs are being explored for the remediation of environmental pollutants through catalyzed degradation. rsc.org The high surface area and tunable porosity of these materials make them effective in adsorbing and subsequently breaking down contaminants. Praseodymium-doped photocatalysts have demonstrated effectiveness in degrading organic dyes from wastewater. For instance, Pr³⁺-doped TiO₂ has been shown to enhance the photocatalytic degradation of azo dyes under both UV and visible light. alfachemic.com The doping with praseodymium not only increases the adsorption of the dye on the catalyst surface but also improves the light-harvesting efficiency of the material. alfachemic.com

In another study, praseodymium-doped cadmium tungstate (B81510) nanoparticles were used as a sonocatalyst for the degradation of Remazol Black B, a toxic azo dye. nih.gov The combination of ultrasound and the praseodymium-containing catalyst led to a high degradation efficiency of the dye.

Furthermore, praseodymium-based catalysts have been investigated for the oxidation of harmful gases like carbon monoxide (CO) and volatile organic compounds (VOCs). Praseodymium-doped ceria-zirconia mixed oxides have been studied as catalysts for the three-way conversion of automotive exhaust gases, showing improved activity for the conversion of CO and hydrocarbons. researchgate.net The enhanced redox properties and oxygen mobility of these materials, facilitated by the presence of praseodymium, are key to their catalytic performance. acs.orgresearchgate.net Research on praseodymium-doped Cr2O3 derived from a MOF also highlighted its high efficiency in the catalytic oxidation of 1,2-dichloroethane, a chlorinated VOC. mdpi.com

Table 3: Environmental Catalysis Research with Praseodymium-Based Analogues

| Catalyst | Application | Pollutant/Reaction | Performance Highlight | Reference |

|---|---|---|---|---|

| Pr³⁺-doped TiO₂ | Photocatalytic Degradation | Azo Dyes | Enhanced degradation under UV and visible light. | alfachemic.com |

| Pr-doped CdWO₄ Nanoparticles | Sonocatalytic Degradation | Remazol Black B (Azo Dye) | High degradation efficiency in the presence of ultrasound. | nih.gov |

| Pr-doped Ce-Zr Mixed Oxides | Automotive Emission Control | CO and Hydrocarbon Oxidation | Improved light-off temperature and conversion efficiency. | researchgate.net |

| Pr-doped Cr₂O₃ (from MOF) | VOC Abatement | 1,2-Dichloroethane Oxidation | High catalytic activity and stability. | mdpi.com |

Advanced Materials Science and Engineering of Praseodymium Iii ;pyridine 3 Carboxylate Complexes

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Coordination polymers of lanthanide ions with pyridine-carboxylate ligands are of significant interest due to their structural diversity and potential functionalities. The specific ligand isomer and reaction conditions play a crucial role in determining the final architecture of the assembly, which can range from discrete molecules (0D) to chains (1D), layers (2D), or three-dimensional frameworks (3D). acs.orgcityu.edu.hkacs.org

The synthesis of lanthanide-nicotinate complexes is typically achieved through self-assembly in solution. A common method involves the reaction of a lanthanide salt, such as praseodymium(III) nitrate (B79036) (Pr(NO₃)₃), with nicotinic acid (pyridine-3-carboxylic acid). acs.orgwikipedia.orgwikipedia.org Studies on other lanthanides like europium (Eu), gadolinium (Gd), and terbium (Tb) have shown that this reaction yields crystalline, dimeric complexes with the general formula [(L)₃Ln(H₂O)₂]₂, where L is the nicotinate (B505614) ligand and Ln is the lanthanide ion. acs.orgcityu.edu.hk Given the chemical similarities across the lanthanide series, it is expected that praseodymium would form an isostructural complex under similar conditions.

In these structures, the praseodymium(III) ion is typically eight-coordinate, bonded to oxygen atoms from both the carboxylate groups of the nicotinate ligands and water molecules. acs.orgcityu.edu.hk The nicotinate ligand can coordinate in multiple ways, including as a bidentate chelating ligand and as a bridging ligand connecting two metal centers, leading to the formation of the dimeric structure.

Metal-Organic Frameworks are renowned for their permanent porosity and potential in gas storage and separation. researchgate.netresearchgate.net These properties are dictated by factors such as pore size, pore volume, surface area, and the chemical nature of the pore surfaces, including the presence of open metal sites or functional groups on the organic linkers. nih.govelsevierpure.com

While the synthesis of praseodymium(III) nicotinate coordination polymers has been established, detailed studies on their porosity and gas sorption capabilities are not extensively reported in the current literature. For a framework to be effective in gas sorption, it must possess a stable porous structure after the removal of solvent molecules that typically occupy the pores during synthesis. researchgate.net The potential for selective gas adsorption would depend on interactions between the gas molecules (e.g., CO₂, N₂, H₂) and the framework's interior. For instance, the presence of polar pyridine (B92270) groups within the pores could lead to selective adsorption of polarizable gases like CO₂. elsevierpure.com However, without experimental data, the gas sorption properties of praseodymium(3+);pyridine-3-carboxylate frameworks remain a promising area for future investigation.

Optical Materials Development

Praseodymium(III) ions are well-known for their unique luminescent properties, which arise from electron transitions within their shielded 4f orbitals. wikipedia.org These transitions produce characteristic, narrow emission bands from the visible to the near-infrared (NIR) range. mdpi.com When incorporated into a coordination complex with an organic ligand like pyridine-3-carboxylate, the ligand can act as an "antenna." In this "antenna effect," the organic ligand absorbs incident light (typically in the UV region) and efficiently transfers this energy to the central Pr³⁺ ion, which then emits light through its characteristic f-f transitions. mdpi.comnih.gov This process can significantly enhance the luminescence intensity compared to the direct, and often weak, excitation of the bare metal ion.

The sharp, line-like emission spectra of Pr³⁺ make its complexes candidates for use as phosphors. wikipedia.org Praseodymium(III) complexes can exhibit multiple emission bands originating from different excited states, primarily the ³P₀ and ¹D₂ levels. mdpi.comcapes.gov.br The luminescence generated from these states results in visible emissions, with notable transitions often observed in the blue, green, and red regions of the spectrum. mdpi.comcapes.gov.br For example, the ¹D₂ → ³H₄ transition is known to produce a strong red emission. mdpi.com The specific wavelengths and relative intensities of these emissions can be influenced by the coordination environment around the Pr³⁺ ion, which is determined by the nicotinate ligand. This makes this compound a potential phosphor material for applications requiring specific color outputs.

Phosphors based on rare-earth elements are critical components in solid-state lighting, particularly in light-emitting diodes (LEDs). Materials that can be excited by the primary emission of an LED chip (often blue or UV) and convert it to other colors are essential for creating white light or specific color-on-demand devices. Given its potential to emit in the red portion of the spectrum, a phosphor based on this compound could be integrated into LED devices as a red-emitting component. mdpi.com This could be valuable for improving the color rendering index (CRI) of white LEDs or for creating custom lighting solutions. Furthermore, materials like praseodymium nitride (PrN) are already utilized as raw materials for producing phosphors, highlighting the element's established role in this technology. wikipedia.org

Structure-Property Relationships for Tunable Functionality

The functionality of lanthanide coordination polymers is intrinsically linked to their structure, which can be precisely tuned by modifying the building blocks. A clear example of this is seen when comparing lanthanide complexes of nicotinic acid (pyridine-3-carboxylic acid) and its isomer, isonicotinic acid (pyridine-4-carboxylic acid). acs.orgcityu.edu.hk

Ligand Isomerism: Lanthanide complexes with nicotinic acid, [(L)₃Ln(H₂O)₂]₂, form dimeric structures. In contrast, using isonicotinic acid under similar conditions results in the formation of one-dimensional polymeric chains, [(L)₂Ln(H₂O)₄][NO₃]. acs.orgcityu.edu.hk This demonstrates that a subtle change in the ligand's geometry—moving the carboxylic group from the 3-position to the 4-position of the pyridine ring—fundamentally alters the resulting supramolecular architecture.

This inherent tunability, linking the molecular structure directly to the macroscopic optical properties, is a cornerstone of designing advanced functional materials based on praseodymium(III);pyridine-3-carboxylate complexes.

Compound Index

Crystal Engineering Principles for Targeted Material Design

The rational design and construction of crystalline materials, a field known as crystal engineering, is pivotal in dictating the ultimate properties of praseodymium(III);pyridine-3-carboxylate complexes. The final architecture of these coordination polymers is not arbitrary but is governed by a set of predictable interactions and the inherent characteristics of the molecular building blocks.

The structure of these complexes is fundamentally directed by the coordination preferences of the praseodymium(III) ion and the versatile binding modes of the pyridine-3-carboxylate ligand. The Pr(III) ion, a hard acid, typically favors coordination with hard Lewis bases, such as the oxygen atoms of the carboxylate group. mdpi.com The coordination number for praseodymium in these types of complexes is often high, commonly 8, 9, or even 10, leading to a variety of coordination polyhedra, such as a distorted bicapped tetragonal antiprism. mdpi.comresearchgate.net

The pyridine-3-carboxylate ligand is a versatile building block, capable of multiple coordination modes. The carboxylate group can coordinate to the metal center in a monodentate, bidentate chelating, or bridging fashion. Furthermore, the nitrogen atom of the pyridine ring can also participate in coordination, allowing the ligand to bridge multiple metal centers and extend the structure into one, two, or three dimensions. rsc.org

The final dimensionality and topology of the resulting coordination polymer are highly sensitive to the reaction conditions. Factors such as pH, temperature, solvent system, and the presence of ancillary ligands or counter-ions play a crucial role. nih.gov For instance, hydrothermal synthesis methods have been successfully employed to generate diverse and stable crystalline structures. nih.gov The careful control of these parameters allows for the targeted synthesis of materials with specific network topologies, which in turn influences properties like porosity and catalytic activity. rsc.org

A key principle in the crystal engineering of these materials is the concept of supramolecular assembly, where non-covalent interactions, such as hydrogen bonding and π-π stacking, play a significant role in organizing the coordination polymer chains or layers into a higher-order three-dimensional structure. rsc.org The strategic use of ligands capable of forming robust hydrogen bonds can, therefore, be used to guide the assembly of the final solid-state architecture.

| Parameter | Influence on Crystal Structure | Example |